molecular formula C21H21NO3S B2959180 2-(3,4-dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797871-19-2

2-(3,4-dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No. B2959180
CAS RN: 1797871-19-2
M. Wt: 367.46
InChI Key: BAOFGXPDCREOGC-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells.

Scientific Research Applications

Anticancer and Antitumor Activities

Several studies have synthesized and evaluated compounds bearing structural similarities to 2-(3,4-dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide for their potential antitumor and anticancer activities. For instance, derivatives of benzothiazole and related heterocyclic compounds have been synthesized and screened for their antitumor activity in vitro against a variety of human tumor cell lines. These studies revealed compounds with significant anticancer activity, highlighting the potential therapeutic applications of these chemical entities in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Evaluation

Research into the synthesis and characterization of compounds similar to the structure has also extended to their antimicrobial properties. For example, the synthesis of thiophene-2-carboxamides and their evaluation against various microbial strains have demonstrated significant antimicrobial activities. These findings suggest the potential utility of such compounds in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-24-19-8-7-15(11-20(19)25-2)12-21(23)22-13-16-5-3-4-6-18(16)17-9-10-26-14-17/h3-11,14H,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOFGXPDCREOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide

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